N'-((E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene)-3,4,5-trimethoxybenzohydrazide
Description
Chemical Structure:
This compound (hereafter referred to as Compound A) is a benzohydrazide derivative with the molecular formula C₂₉H₂₉ClN₂O₆ (exact mass: 548.16 g/mol). Key structural features include:
- A 3,4,5-trimethoxybenzoyl core.
- A substituted benzylidene group at the hydrazide position, featuring a 4-chlorobenzyloxy substituent at the para position and an ethoxy group at the meta position on the phenyl ring .
Synthesis: Compound A is synthesized via condensation of 3,4,5-trimethoxybenzohydrazide with 4-[(4-chlorobenzyl)oxy]-3-ethoxybenzaldehyde under reflux conditions in ethanol, analogous to methods described for related hydrazones .
Properties
Molecular Formula |
C26H27ClN2O6 |
|---|---|
Molecular Weight |
499.0 g/mol |
IUPAC Name |
N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C26H27ClN2O6/c1-5-34-22-12-18(8-11-21(22)35-16-17-6-9-20(27)10-7-17)15-28-29-26(30)19-13-23(31-2)25(33-4)24(14-19)32-3/h6-15H,5,16H2,1-4H3,(H,29,30)/b28-15+ |
InChI Key |
RTQVFMIMWHXIIQ-RWPZCVJISA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OCC3=CC=C(C=C3)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- Unfortunately, detailed information on the mechanism of action for this specific compound is scarce.
- Further studies are needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Structural Variations Among Selected Analogs
Crystallographic and Physicochemical Properties
Table 2: Crystallographic Data Comparison
- Hydrogen Bonding : Hydroxyl-substituted analogs form stronger intramolecular bonds, stabilizing the crystal lattice . In contrast, chloro-substituted derivatives rely on weaker intermolecular interactions, reducing solubility .
- Solubility : Ethoxy and benzyloxy groups in Compound A and likely reduce aqueous solubility compared to hydroxylated analogs.
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